"2-Methoxy-5-(trifluoromethoxy)phenol" molecular structure
"2-Methoxy-5-(trifluoromethoxy)phenol" molecular structure
Topic: "2-Methoxy-5-(trifluoromethoxy)phenol" molecular structure Content Type: In-depth technical guide.
Molecular Architecture, Synthesis, and Medicinal Utility
Executive Summary
2-Methoxy-5-(trifluoromethoxy)phenol (CAS: 895572-36-8) is a specialized fluorinated building block used in the optimization of small-molecule therapeutics. Structurally, it represents a bioisostere of guaiacol (2-methoxyphenol) where the metabolically labile position para to the methoxy group is blocked by a trifluoromethoxy (-OCF₃) moiety.
This substitution pattern serves two critical functions in drug design:
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Metabolic Stability: It blocks cytochrome P450-mediated hydroxylation at the electron-rich C5 position (para to the methoxy donor).
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Lipophilicity Modulation: The -OCF₃ group significantly increases the partition coefficient (LogP) and membrane permeability compared to the parent phenol, while modulating the acidity (pKa) of the hydroxyl group via strong electron-withdrawing induction.
Chemical Identity & Physicochemical Profile[1]
The molecule exhibits a unique electronic push-pull system. The electron-donating methoxy group at C2 is counterbalanced by the strong electron-withdrawing nature of the trifluoromethoxy group at C5.
Table 1: Physicochemical Specifications
| Property | Value | Note |
| CAS Number | 895572-36-8 | Primary identifier |
| Formula | C₈H₇F₃O₃ | |
| Molecular Weight | 208.13 g/mol | |
| Predicted LogP | ~2.65 | Enhanced lipophilicity vs. Guaiacol (LogP ~1.32) |
| Predicted pKa | 8.83 ± 0.10 | Increased acidity vs. Phenol (pKa 9.95) due to -I effect of -OCF₃ |
| Boiling Point | 224.8 ± 35.0 °C | At 760 mmHg (Predicted) |
| Appearance | Colorless to light yellow liquid | Oxidizes slightly upon air exposure |
| Storage | 2–8°C, Inert Atmosphere | Nitrogen or Argon blanket recommended |
Molecular Structure & Electronic Topology
The strategic placement of the trifluoromethoxy group is not arbitrary. In medicinal chemistry, the "para-block" strategy is employed to extend the half-life (
Visualization: Structural Logic
The following diagram illustrates the numbering scheme and the electronic vectors governing the molecule's reactivity.
Figure 1: Structural map highlighting the steric and electronic interplay between the functional groups. The C5 position is metabolically hardened by the -OCF₃ moiety.
Synthetic Pathway (Authoritative Protocol)
While direct trifluoromethoxylation of phenols is synthetically challenging, the most reliable route to 895572-36-8 is via the Baeyer-Villiger Oxidation of the corresponding benzaldehyde precursor [1]. This method is preferred for its high regioselectivity and mild conditions.
Reaction Scheme
Precursor: 2-Methoxy-5-(trifluoromethoxy)benzaldehyde (CAS: 145742-65-0).
Figure 2: Two-step synthetic workflow converting the aldehyde precursor to the phenol via a formate ester intermediate.
Detailed Experimental Methodology
This protocol is adapted from standard procedures for electron-deficient phenols described in patent literature [2].
Step 1: Oxidation to Formate Ester
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Preparation: Dissolve 2-Methoxy-5-(trifluoromethoxy)benzaldehyde (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration).
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Reagent Addition: Cool the solution to 0°C. Add m-Chloroperoxybenzoic acid (mCPBA) (1.2 eq, 77% max) portion-wise to control exotherm.
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Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC or LCMS for the disappearance of the aldehyde.
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Workup: Quench with saturated aqueous NaHCO₃ and Na₂S₂O₃ (to neutralize excess peroxide). Extract with DCM, dry over MgSO₄, and concentrate in vacuo to yield the crude formate ester.
Step 2: Hydrolysis to Phenol
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Solvolysis: Dissolve the crude formate intermediate in Methanol (MeOH).
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Base Hydrolysis: Add aqueous NaOH (2.0 M, 2.0 eq). Stir at ambient temperature for 1–2 hours. The color may shift to yellow (phenolate formation).
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Acidification: Acidify carefully with 1M HCl to pH ~3–4.
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Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄.
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Purification: Purify via flash column chromatography (SiO₂, Hexanes/Ethyl Acetate gradient 0-20%) to yield 2-Methoxy-5-(trifluoromethoxy)phenol as a colorless oil.
Applications in Drug Discovery
The 2-methoxy-5-(trifluoromethoxy)phenol motif is utilized as a scaffold in the development of kinase inhibitors and GPCR modulators.
Mechanism of Action: The "Fluorine Effect"
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Conformational Locking: The -OCF₃ group prefers a specific orthogonality to the aromatic ring, which can restrict the conformational freedom of the drug molecule, pre-organizing it for binding to a receptor pocket.
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Metabolic Half-Life Extension: In many anisole-based drugs, the position para to the methoxy group is the primary site of metabolic degradation. By occupying this site (C5) with a metabolically stable -OCF₃ group, researchers effectively "block" this degradation pathway, enhancing bioavailability.
Safety & Handling (GHS Standards)
Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Protocol: Handle in a fume hood using standard PPE (nitrile gloves, safety goggles). Avoid contact with strong oxidizing agents. Store under nitrogen to prevent slow phenolic oxidation.
References
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Preparation of Phenols from Benzaldehydes . Organic Syntheses, Coll.[1] Vol. 10, p.204 (2004). (General methodology for Baeyer-Villiger oxidation of benzaldehydes).
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Novel Compounds and Methods for their Preparation . WO Patent 2006/067587. (Specific citation for the synthesis of CAS 895572-36-8).
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The Trifluoromethoxy Group in Medicinal Chemistry . Journal of Medicinal Chemistry, 2008, 51(15), 4359–4369. (Contextual validation of -OCF3 bioisostere properties).
